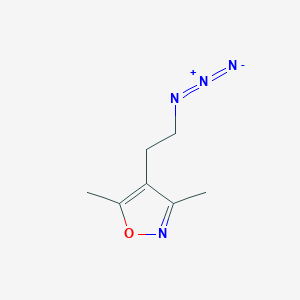

4-(2-Azidoethyl)-3,5-dimethylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-azidoethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-5-7(3-4-9-11-8)6(2)12-10-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDSSKQURSMOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-(2-Azidoethyl)-3,5-dimethylisoxazole in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete chemical environment of each atom and their connectivity can be mapped.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by distinct signals for the isoxazole (B147169) methyl groups and the ethyl linker protons. The two methyl groups at positions 3 and 5 of the isoxazole ring are expected to appear as sharp singlets. The azidoethyl side chain protons typically manifest as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The isoxazole ring carbons (C3, C4, and C5) resonate in the downfield region characteristic of heteroaromatic systems. nih.gov The methyl and ethyl carbons appear in the upfield aliphatic region. The carbon atom directly attached to the electron-withdrawing azide (B81097) group is shifted further downfield compared to the other methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical values for 3,5-dimethylisoxazole (B1293586) and azidoethyl moieties.

| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isoxazole | 3-CH₃ | ~2.3 (s, 3H) | ~11 |

| 5-CH₃ | ~2.5 (s, 3H) | ~13 | |

| C3 | - | ~160 | |

| C4 | - | ~115 | |

| C5 | - | ~168 | |

| Azidoethyl | -CH₂- (at C4) | ~2.8 (t, 2H) | ~25 |

| -CH₂- (at N₃) | ~3.5 (t, 2H) | ~50 |

s = singlet, t = triplet

Multinuclear NMR provides direct insight into the nitrogen atoms within the molecule. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. While ¹⁴N is highly abundant (99.6%), its quadrupolar nature often leads to very broad signals. nih.gov Conversely, ¹⁵N is a spin-1/2 nucleus that yields sharp signals but suffers from very low natural abundance (0.37%), often necessitating isotopic enrichment or specialized long-range correlation techniques for detection. nih.govipb.pt

For this compound, ¹⁵N NMR would be particularly powerful. The four nitrogen atoms are in chemically distinct environments and would give rise to four separate resonances:

Isoxazole Nitrogen (N2): One signal corresponding to the nitrogen within the heteroaromatic ring.

Azide Nitrogens (N₃): Three distinct signals for the linearly arranged nitrogen atoms (R-Nα-Nβ-Nγ). The terminal nitrogen (Nγ) typically has the longest relaxation time. nih.gov

Solid-state NMR techniques like ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) can be used to confirm covalent C-N bonds by filtering the ¹³C spectrum to show only carbons attached to nitrogen. nih.goviastate.edu In this molecule, such an experiment would highlight the C3 and C5 carbons of the isoxazole ring and the methylene carbon attached to the azide group.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations between nuclei. nih.govyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms proton-proton couplings. For this molecule, the most significant cross-peak would be between the two methylene protons of the azidoethyl chain, confirming their adjacent relationship. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C couplings, which is critical for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include the protons of the 3-CH₃ and 5-CH₃ groups to the C3, C4, and C5 carbons, and crucially, the correlation from the methylene protons of the ethyl linker to the C4 carbon of the isoxazole ring.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Structural Information Confirmed |

| COSY | -CH₂-CH₂-N₃ | -CH₂ -CH₂-N₃ | Connectivity of the ethyl chain. |

| HSQC/HMQC | 3-CH₃ | 3-C H₃ | Direct C-H bond assignment for methyl group. |

| -CH₂-CH₂-N₃ | -C H₂-C H₂-N₃ | Direct C-H bond assignments for ethyl chain. | |

| HMBC | 3-CH₃ | C3, C4, C5 | Position of the methyl group at C3. |

| -CH₂-CH₂-N₃ | C4, C3, C5 | Attachment of the ethyl linker to C4 of the isoxazole ring. |

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes of Azide and Isoxazole

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by an exceptionally strong and sharp absorption band characteristic of the azide functional group.

Azide (N₃) Asymmetric Stretch: This is the most diagnostic peak in the spectrum, appearing in the range of 2100-2250 cm⁻¹ . researchgate.net Its presence is a clear indicator of the azide moiety.

Isoxazole Ring Vibrations: The spectrum also contains several bands corresponding to the isoxazole ring. These include C=N stretching vibrations, typically observed around 1600-1650 cm⁻¹ , and C-O ring stretching.

C-H Vibrations: Absorptions corresponding to the C-H stretching of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₇H₁₀N₄O), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Found Mass |

| [M+H]⁺ | C₇H₁₁N₄O⁺ | 167.0927 | (Experimental Value) |

In addition to molecular weight, mass spectrometry provides structural information through fragmentation analysis. A characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen gas (N₂), which is energetically favorable. This would result in a prominent fragment ion at [M-28]⁺ or [M+H-28]⁺ in the mass spectrum.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles. nih.govmdpi.com

As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, if such an analysis were performed, it would provide invaluable data on:

Molecular Conformation: The exact spatial orientation of the azidoethyl side chain with respect to the planar isoxazole ring.

Bond Parameters: Precise measurements of the N-N bond lengths in the azide group and the bond lengths and angles within the isoxazole ring.

Intermolecular Interactions: An understanding of how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as C-H···N or C-H···O hydrogen bonds that influence the solid-state architecture. mdpi.comjyu.fi

Elemental Analysis for Verification of Empirical Formula

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements with the calculated percentages derived from the compound's empirical formula, chemists can verify its purity and elemental makeup.

For a hypothetical pure sample of this compound with the molecular formula C₇H₁₀N₄O, the theoretical elemental composition would be calculated as follows:

Carbon (C): 46.66%

Hydrogen (H): 5.59%

Nitrogen (N): 31.09%

Oxygen (O): 8.88%

An actual analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (carbon dioxide, water, and nitrogen gas). The "Found" percentages from such an experiment would then be compared to the "Calculated" theoretical values. A close agreement between the found and calculated percentages would confirm the empirical formula of the synthesized compound.

Table 1: Hypothetical Elemental Analysis Data for this compound (Note: The "Found %" values are illustrative as no experimental data was located.)

| Element | Calculated % | Found % |

| Carbon (C) | 46.66 | Data not available |

| Hydrogen (H) | 5.59 | Data not available |

| Nitrogen (N) | 31.09 | Data not available |

Differential Thermal Analysis (DTA) for Thermal Behavior Profiling

Differential Thermal Analysis (DTA) is a thermoanalytic technique that provides information about the thermal properties of a substance. It involves heating a sample and a thermally inert reference material at a constant rate and measuring the temperature difference between them. This data reveals physical and chemical changes, such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic events.

For an energetic material like an azide, DTA is crucial for assessing its thermal stability and decomposition characteristics. The DTA curve for this compound would be expected to show a significant exothermic event corresponding to the decomposition of the azide group, which is inherently thermally sensitive. The onset temperature of this exotherm would indicate the beginning of decomposition, providing a measure of the compound's thermal stability. The peak temperature and the area under the curve would relate to the rate and energy of the decomposition process.

Table 2: Illustrative Differential Thermal Analysis (DTA) Profile for this compound (Note: The values in this table are hypothetical examples as no experimental data was found.)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Characteristics |

| Decomposition | Data not available | Data not available | Exothermic |

Without experimental data from published research, a detailed discussion of the specific thermal behavior profile for this compound cannot be provided.

Reactivity and Mechanistic Investigations of 4 2 Azidoethyl 3,5 Dimethylisoxazole

Azide (B81097) Reactivity: 1,3-Dipolar Cycloaddition Reactions

The azide functional group is a cornerstone of "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.org The primary reactivity of the azide in 4-(2-Azidoethyl)-3,5-dimethylisoxazole is its participation as a 1,3-dipole in cycloaddition reactions with alkynes, leading to the formation of stable 1,2,3-triazole rings. mdpi.comnih.govnih.govraco.cat

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, valued for its efficiency and high regioselectivity. organic-chemistry.orgbeilstein-journals.orgresearchgate.netrsc.org Independently discovered by the groups of Meldal and Sharpless, this reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. beilstein-journals.orgnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.govnih.gov This process is significantly accelerated compared to the uncatalyzed thermal reaction, which requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

The azide group of this compound readily participates in CuAAC reactions, providing a powerful method for its functionalization. By reacting it with various terminal alkynes, a wide array of molecules can be covalently linked to the isoxazole (B147169) core, enabling applications in materials science and medicinal chemistry. nih.govmdpi.com

Table 1: Representative Alkynes for CuAAC Reaction with this compound This table presents a hypothetical set of reactions to illustrate the functionalization possibilities.

| Alkyne Reactant | Catalyst System | Product: 1,4-Disubstituted Triazole Conjugate | Potential Application Area |

|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 4-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole | Material Science Precursor |

| Propargyl alcohol | CuI, DIPEA | 4-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole | Biofunctionalization |

As a complement to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.govchalmers.sechalmers.senih.gov This reaction, typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) complexes like [Cp*RuCl], also proceeds with a broad substrate scope, including both terminal and internal alkynes. organic-chemistry.orgnih.govresearchgate.netnih.gov The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.govresearchgate.net This alternative regioselectivity is crucial for applications where the specific spatial arrangement of substituents on the triazole ring impacts the final properties of the molecule, such as in peptidomimetics or medicinal chemistry. chalmers.senih.gov The reaction of this compound with terminal alkynes under RuAAC conditions would selectively produce 1,5-linked conjugates. researchgate.netchemrxiv.org

For applications in biological systems where the toxicity of a metal catalyst is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. nih.govnih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide without the need for a catalyst. nih.govmagtech.com.cn The relief of ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed under physiological conditions. This bio-orthogonal nature makes SPAAC an invaluable tool for labeling and visualizing biomolecules in living cells and organisms. nih.govresearchgate.netnih.govwebsite-files.com The azide of this compound can be used as a chemical reporter to tag biomolecules for subsequent detection via SPAAC with a strained alkyne probe. nih.govsemanticscholar.org

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Regioisomer Product | Key Advantage | Primary Application |

|---|---|---|---|---|

| CuAAC | Copper(I) | 1,4-disubstituted | High efficiency, reliability, mild conditions. beilstein-journals.orgnih.gov | General synthesis, materials science. nih.gov |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Access to alternative regioisomer, tolerates internal alkynes. organic-chemistry.orgchalmers.se | Medicinal chemistry, peptide mimetics. chalmers.se |

The cycloaddition reactions of the azide group in this compound are fundamental to the creation of complex molecular architectures. mdpi.comresearchgate.net The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, aromatic, and polar moiety that can participate in hydrogen bonding and dipole-dipole interactions, often contributing favorably to the biological activity or material properties of the conjugate. researchgate.net Through CuAAC, RuAAC, and SPAAC, the 3,5-dimethylisoxazole (B1293586) unit can be systematically linked to a vast array of other chemical entities, including polymers, fluorophores, peptides, and pharmacophores, to generate novel functional molecules.

Isoxazole Ring Reactivity and Transformations

While generally stable, the isoxazole ring is susceptible to cleavage under certain conditions, providing a pathway to different heterocyclic or open-chain structures. The N-O bond is the most labile feature of the ring and is prone to reductive cleavage.

The isoxazole ring, particularly the 3,5-disubstituted pattern, can undergo ring-opening reactions, most commonly through reductive cleavage of the weak N-O bond. rsc.org This transformation is a valuable synthetic strategy for converting isoxazoles into other functional groups, such as β-hydroxy ketones or γ-amino alcohols. olemiss.edu Various reducing agents or catalytic hydrogenation can initiate this process. nih.gov For instance, irradiation of 3,5-dimethylisoxazole in the presence of triethylamine (B128534) has been shown to result in the reductive cleavage of the isoxazole ring. rsc.org Similarly, other reductive methods, such as those employing elemental sulfur or hydrazine, are known to cleave N-O bonds. researchgate.netrsc.org Applying such reductive conditions to this compound would be expected to open the isoxazole ring to yield an enaminone intermediate, which could then potentially be hydrolyzed or undergo further molecular rearrangements. This reactivity pathway offers a method to transform the isoxazole core into a different functional scaffold after the azide has been used for conjugation.

Electrophilic and Nucleophilic Substitution on the Isoxazole Core

The isoxazole ring is generally considered an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Its reactivity is a nuanced balance between electrophilic and nucleophilic processes.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the isoxazole ring is generally disfavored due to the ring's electron-deficient nature. However, the presence of two activating methyl groups at the C3 and C5 positions in this compound can increase the electron density of the ring, potentially facilitating EAS reactions under certain conditions. The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The regioselectivity of such reactions would be directed by the combined electronic effects of the methyl groups and the azidoethyl substituent.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the isoxazole ring makes it more amenable to nucleophilic aromatic substitution, particularly when a good leaving group is present. nih.gov SNAr reactions can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or, in some cases, a concerted mechanism. nih.govnih.gov For the isoxazole core of the title compound, substitution would likely require activation by strong electron-withdrawing groups or occur under forcing conditions. Intramolecular nucleophilic substitution has also been observed in isoxazole systems, for instance, in the construction of fused isoxazolo[4,5-b]pyridines. beilstein-journals.org

Mechanistic Studies of Reaction Pathways

The azidoethyl group is the primary source of the compound's diverse and complex reaction mechanisms, serving as a gateway to radical, diradical, and nitrene intermediates.

Examination of Radical Pathways in Azide-Involved Transformations

The azide functional group can participate in radical transformations. The azide radical (N₃•), a transient open-shell species, can be generated from azide precursors through processes like single electron transfer (SET). This radical is a powerful tool in synthesis, capable of addition to unsaturated bonds and intermolecular hydrogen atom transfer (HAT). In the context of this compound, the azidoethyl moiety could be transformed into an azide radical, initiating downstream radical cascades. Furthermore, iodine-mediated radical reactions have been employed in the synthesis of isoxazole derivatives, highlighting the relevance of radical pathways in isoxazole chemistry. researchgate.net The synthesis of isoxazoles can, in some cases, proceed through radical intermediates, such as in electrochemical annulations. nih.gov

Postulation of Diradical Intermediates and Their Role

Diradical intermediates have been proposed in several reactions involving isoxazoles. One of the most significant is the thermal or photochemical ring-opening of the isoxazole core. Electron capture by the isoxazole ring can trigger the cleavage of the weak N-O bond, leading to a ring-opened diradical species. nih.gov The interactions between the resulting radical centers (through-bond and through-space) lead to a complex manifold of diradical states, including triplet and singlet states. nih.gov The stability and subsequent reactivity of these diradicals are key to understanding the degradation and rearrangement pathways of isoxazoles. Additionally, some cycloaddition reactions to form isoxazoles are proposed to proceed via a stepwise mechanism involving the formation of a diradical intermediate. nih.gov

Investigation of Nitrene Intermediates Arising from Azide Decomposition (e.g., Photolysis)

The decomposition of the azide group, typically through photolysis or thermolysis, is a well-established method for generating highly reactive nitrene intermediates. nsf.gov Photolysis of azides leads to the extrusion of molecular nitrogen (N₂) and the formation of a nitrene, which exists in either a singlet or triplet state. nsf.govrsc.org

R-N₃ + hν → R-N: + N₂

These nitrene species are short-lived and can undergo a variety of subsequent reactions, including:

Hydrogen abstraction: from the solvent or intramolecularly, leading to an amine. rsc.org

Insertion: into C-H or other bonds.

Rearrangement: to form different functional groups.

Dimerization: to form azo compounds.

For this compound, photolysis would generate the corresponding ethylnitrene intermediate attached to the isoxazole core. The fate of this nitrene would depend on the reaction conditions, but intramolecular C-H insertion or rearrangement are plausible pathways. nih.govresearchgate.net The stability of nitrenes can be significantly influenced by their environment; for example, they can have lifetimes ranging from sub-seconds in the condensed phase to days when trapped in a crystalline matrix. nsf.govrsc.org

Computational Chemistry Approaches for Mechanistic Elucidation and Transition State Analysis

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms that are difficult to probe experimentally. cuny.eduescholarship.org Quantum mechanical calculations can provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules and predicting their reactivity. ijcce.ac.irbohrium.com DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and calculating the activation energies for different possible pathways. cuny.eduresearchgate.net

For reactions involving this compound, DFT could be used to:

Model Reaction Energetics: Calculate the free energy profiles for various transformations, such as cycloaddition reactions, ring-opening processes, or nitrene rearrangements, to determine the most energetically favorable pathway. researchgate.netnsf.gov

Characterize Intermediates: Determine the geometries and electronic structures of transient species like diradicals and nitrenes. nih.gov DFT calculations have been used to reproduce the absorption spectra of nitrenes generated from azide photolysis. nsf.gov

Analyze Transition States: Locate and characterize the transition state structures connecting reactants, intermediates, and products, providing a deeper understanding of the reaction kinetics.

The table below summarizes key parameters that can be obtained from DFT calculations and their significance in mechanistic studies.

| Calculated Parameter | Significance in Mechanistic Elucidation |

| Reaction Energy (ΔE) | Determines the overall thermodynamics (exothermic/endothermic) of a reaction step. |

| Activation Energy (Ea) | Correlates with the reaction rate; a lower barrier indicates a faster reaction. |

| Gibbs Free Energy (ΔG) | Provides information on the spontaneity of a reaction under specific conditions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital can indicate chemical reactivity and stability. bohrium.comnih.gov |

| Optimized Geometries | Predicts the 3D structure of reactants, products, intermediates, and transition states. |

| Vibrational Frequencies | Confirms that optimized structures correspond to energy minima (reactants, products) or saddle points (transition states). bohrium.com |

By applying DFT methods, researchers can investigate the subtle electronic effects that govern the reactivity of the isoxazole ring and the complex transformations of the azide group, providing a detailed, molecular-level picture of the chemical behavior of this compound. cuny.edunih.gov

Advanced Quantum Chemical Methods (e.g., CASSCF, CASPT2) for Excited States and Singlet-Triplet Gaps

The photochemical behavior of this compound, particularly the reactivity stemming from its azido (B1232118) and isoxazole moieties, necessitates the use of high-level quantum chemical methods to accurately describe its electronic excited states. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are essential for this purpose. gitlab.ioarxiv.orgdipc.org These multireference methods are capable of correctly describing the complex electronic structures involved in bond-breaking, the formation of reactive intermediates, and transitions between different electronic states, which are often poorly handled by single-reference methods like standard Density Functional Theory (DFT). researchgate.net

The CASSCF method provides a qualitatively correct description of the electronic wavefunction for molecules with significant static correlation, which occurs in situations with nearly degenerate orbitals, such as during bond dissociation or in electronically excited states. arxiv.org For this compound, this is relevant for two primary processes: the photolysis of the azide group to form a nitrene intermediate and the photochemical ring-opening of the isoxazole core. nih.govresearchgate.net Following a CASSCF calculation, CASPT2 is employed to incorporate dynamic electron correlation, which is crucial for obtaining quantitatively accurate energy levels and potential energy surfaces. gitlab.ioresearchgate.net

Excited States of the Isoxazole Moiety: Computational studies on the parent isoxazole molecule using CASPT2 have shown that its lowest-lying singlet excited state (S₁) is of ππ* character, which is a bright state with significant oscillator strength. nih.gov Another nearby excited state is of nπ* character. The relative ordering and proximity of these states can be critical in determining the photochemical pathway, which often involves ring-opening through conical intersections between excited and ground states. nih.gov For the 3,5-dimethylisoxazole ring, similar ππ* and nπ* excited states are expected to dominate its UV absorption and subsequent photochemistry.

Photolysis of the Azido Group and the Singlet-Triplet Gap: The primary photochemical reaction of the azidoethyl group involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This process is known to proceed through excited states, and the resulting nitrene can exist in either a singlet or a triplet state. The energy difference between the lowest singlet (S₁) and triplet (T₁) states of the nitrene, known as the singlet-triplet gap (ΔE_ST), is a critical parameter that governs its reactivity. researchgate.netnih.gov

Singlet Nitrene: Typically undergoes concerted insertion into C-H bonds or stereospecific addition to alkenes.

Triplet Nitrene: Behaves as a diradical, undergoing slower, stepwise reactions that often involve hydrogen abstraction. researchgate.net

The existence of a crossing between the singlet and triplet potential energy surfaces is a key factor in the dynamics of the reaction. researchgate.net Advanced methods like CASPT2 are required to accurately calculate the geometries of the excited states and the magnitude of the singlet-triplet gap, which determines the likelihood of intersystem crossing (ISC) from the initially formed singlet state to the more stable triplet state.

Table 1: Hypothetical CASPT2-Calculated Vertical Excitation Energies and Singlet-Triplet Gap for Intermediates of this compound Photolysis

| Species/Intermediate | State | Excitation Type | Vertical Excitation Energy (eV) |

| 3,5-Dimethylisoxazole Chromophore | S₁ | π → π | ~6.3 |

| S₂ | n → π | ~6.7 | |

| Resulting Ethylnitrene Intermediate | T₀ (Ground State) | - | 0.00 |

| S₁ | - | 1.5 - 1.8 | |

| Singlet-Triplet Gap (ΔE_ST) | S₁ - T₀ | 1.5 - 1.8 |

Note: Data are illustrative, based on computational studies of parent isoxazole and alkylnitrenes. Actual values for the substituted compound require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The energy and spatial distribution of these orbitals in this compound can provide significant insights into its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, the frontier orbitals are expected to be localized on the two key functional groups: the π-system of the dimethylisoxazole ring and the azido group.

HOMO: The HOMO is likely to have significant contributions from the p-type lone pairs of the terminal nitrogen of the azide group and the π-orbitals of the electron-rich isoxazole ring. The relative contribution from each group determines the initial site of electrophilic attack.

LUMO: The LUMO is expected to be a π* antibonding orbital primarily located on the isoxazole ring, making it susceptible to nucleophilic attack. The σ* orbitals of the azide N-N bonds would also contribute.

Reactivity Prediction based on FMO:

1,3-Dipolar Cycloadditions: The azido group can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes). FMO theory helps predict the feasibility of these reactions. However, for azides, the energy levels of the HOMO and LUMO can be close, making it challenging to predict regioselectivity with certainty based solely on FMO analysis, as interactions in both directions (HOMO_azide-LUMO_dipolarophile and LUMO_azide-HOMO_dipolarophile) can be significant. chempedia.info

Electrophilic and Nucleophilic Attack: The distribution of the HOMO and LUMO across the molecule's atoms indicates the most probable sites for reaction. Analysis of the orbital coefficients would likely show the terminal nitrogen of the azide and certain carbons on the isoxazole ring as primary sites for electrophilic attack (where the HOMO is largest). youtube.com Conversely, the sites where the LUMO coefficients are largest would be the most susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions | Predicted Reactivity |

| HOMO | -9.5 to -10.5 | N(α), N(γ) of azide; C4, C5, O of isoxazole π-system | Nucleophilic center; site of electrophilic attack and oxidation |

| LUMO | -0.5 to -1.5 | C3, N, C5 of isoxazole π*-system; N(β) of azide | Electrophilic center; site of nucleophilic attack and reduction |

| HOMO-LUMO Gap | 8.0 to 10.0 | - | Indicator of high kinetic stability |

Note: The energy values and contributions are estimations based on FMO theory and data for analogous structures. Precise values require specific quantum chemical calculations.

Applications of 4 2 Azidoethyl 3,5 Dimethylisoxazole As a Chemical Building Block

Integration into Functional Materials

The distinct chemical properties of 4-(2-Azidoethyl)-3,5-dimethylisoxazole make it a compelling candidate for the development of advanced functional materials. The energetic nature of the azide (B81097) moiety, combined with the thermal stability of the isoxazole (B147169) ring, offers a unique synergy for creating high-energy compounds. Furthermore, the nitrogen and oxygen atoms within the isoxazole ring provide potential coordination sites for the formation of metal complexes.

Precursors for Energetic Materials and High-Energy Compounds

The presence of the azido (B1232118) (-N₃) group in this compound imparts a significant positive heat of formation, a key characteristic of energetic materials. chemistry-chemists.com Organic azides are a well-established class of energetic compounds, and their incorporation into heterocyclic structures can lead to materials with high energy density, good thermal stability, and specific combustion properties. energetic-materials.org.cn The isoxazole ring, a stable heterocycle, can serve as a robust scaffold for the introduction of multiple energetic functionalities.

Furthermore, the synthesis of energetic compounds based on bicyclic scaffolds containing furazan (B8792606) and isoxazole rings highlights the utility of the isoxazole moiety in creating dense and thermally stable high-energy materials. nih.gov By utilizing this compound as a precursor, it is conceivable to construct more complex energetic molecules through reactions of the azide group, such as cycloadditions, to link multiple isoxazole units or to introduce other energetic groups like nitro or nitramino functionalities. energetic-materials.org.cn

Table 1: Potential Energetic Properties of Azido-Isoxazole Derivatives

| Property | Description | Relevance of this compound |

| Heat of Formation | The change in enthalpy during the formation of a compound from its constituent elements. Positive values indicate an endothermic process and stored chemical energy. | The azide group contributes significantly to a positive heat of formation, a primary indicator of energetic potential. |

| Density | The mass per unit volume of a material. Higher density in energetic materials often correlates with higher detonation performance. | The compact isoxazole ring contributes to a higher density. Further functionalization can increase this property. |

| Oxygen Balance | A measure of the degree to which an explosive can be oxidized. An oxygen balance closer to zero is desirable for complete combustion to gaseous products. | The isoxazole ring contains oxygen, which can improve the oxygen balance of the resulting energetic material. |

| Thermal Stability | The ability of a material to resist decomposition at elevated temperatures. | The aromatic isoxazole ring generally imparts good thermal stability to the molecule. |

Ligands for Coordination Compounds and Metal Complexes

The isoxazole ring in this compound contains both nitrogen and oxygen atoms that can act as potential donor sites for coordination with metal ions. The nitrogen atom of the isoxazole ring, being a soft donor, can form stable complexes with a variety of transition metals. The synthesis of metal complexes with ligands containing isoxazole moieties has been reported, demonstrating the coordinating ability of this heterocyclic system. jmchemsci.com

The azide group can also participate in coordination, either directly to a metal center or by serving as a reactive handle to introduce other coordinating functionalities. For example, the azide can be converted into an amine or a triazole, both of which are excellent coordinating groups. This versatility allows for the design of a wide range of ligands with tailored electronic and steric properties.

The resulting metal complexes could find applications in various fields, including catalysis, materials science, and bioinorganic chemistry. The specific properties of the metal complex, such as its geometry, stability, and reactivity, would depend on the nature of the metal ion and the coordination environment provided by the ligand derived from this compound.

Synthetic Intermediates in Complex Organic Molecule Construction

The dual functionality of this compound makes it a powerful intermediate in the synthesis of more complex organic molecules. The isoxazole ring can be chemically transformed, and the azide group offers a gateway to a rich variety of chemical reactions.

Precursors for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrazoles)

The isoxazole ring is a valuable synthon for the construction of other nitrogen-containing heterocycles. Through various ring-transformation reactions, the isoxazole nucleus can be converted into pyrroles, pyridines, and pyrazoles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govrsc.org

One notable transformation is the Kondrat'eva pyridine (B92270) synthesis, which involves the [4+2] cycloaddition of an isoxazole with an alkene or alkyne, followed by ring opening and rearrangement to form a pyridine derivative. baranlab.org The 3,5-dimethylisoxazole (B1293586) core of the title compound is well-suited for such reactions.

Furthermore, isoxazoles can be converted into pyrazoles under certain reaction conditions, often involving reductive ring opening followed by cyclization with a nitrogen source. The synthesis of substituted pyrazoles is of significant interest due to their widespread biological activities. nih.gov

The azide group can be maintained during these transformations or can be used to introduce additional functionality into the final heterocyclic product. For instance, the azide can be reduced to an amine, which can then participate in further cyclization reactions to build fused heterocyclic systems.

Development of Bio-orthogonal Chemical Probes and Labeling Reagents

The azide group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide functionality in this compound makes it an ideal building block for the development of chemical probes and labeling reagents.

Two of the most prominent bioorthogonal reactions involving azides are the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. nih.gov In these reactions, the azide group reacts selectively with a phosphine (B1218219) or a strained alkyne, respectively, to form a stable covalent bond.

By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the isoxazole portion of the molecule, this compound can be converted into a probe. This probe can then be used to label and visualize biomolecules that have been metabolically or genetically engineered to contain a phosphine or a strained alkyne. The isoxazole ring can serve as a stable and biocompatible linker between the azide and the reporter group.

Table 2: Bio-orthogonal Reactions Utilizing the Azide Functionality

| Reaction | Reactant Partner | Product | Key Features |

| Staudinger Ligation | Triarylphosphine | Aza-ylide intermediate, then amide | Highly selective, biocompatible, no catalyst required. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Triazole | Copper-free, fast reaction kinetics, highly specific. |

Role in Catalyst Development and Ligand Design

While direct applications of this compound in catalyst development have not been extensively reported, its structure provides a versatile platform for the design of novel ligands for catalysis. The isoxazole ring can act as a coordinating moiety, and the azide group can be chemically modified to introduce other donor atoms or steric bulk.

For example, the azide can be readily converted to a 1,2,3-triazole via a click reaction with an alkyne. The resulting triazole can act as a ligand for various metal catalysts. This modular approach allows for the rapid synthesis of a library of ligands with different electronic and steric properties, which can then be screened for catalytic activity in various organic transformations.

The design of such ligands could be guided by computational modeling to predict their coordination behavior and the potential catalytic performance of their metal complexes. The ability to fine-tune the ligand structure by modifying both the isoxazole and the triazole components offers a powerful strategy for the development of new and efficient catalysts.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes and Green Chemistry Enhancements

While a definitive synthetic pathway for 4-(2-azidoethyl)-3,5-dimethylisoxazole is not yet prominently documented in scientific literature, a plausible route can be inferred from established chemical transformations. A likely precursor is 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. The synthesis of this precursor could potentially be achieved through the reaction of a 4-lithiated or 4-Grignard reagent of 3,5-dimethylisoxazole (B1293586) with ethylene (B1197577) oxide.

Once the hydroxyethyl (B10761427) intermediate is obtained, the synthesis would likely proceed via a two-step sequence. The first step would involve the conversion of the hydroxyl group to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. Subsequently, the tosylate can be displaced by an azide (B81097) nucleophile, typically using sodium azide, to yield the target compound, this compound.

Future research in this area will likely focus on developing more direct and sustainable methods for the synthesis of this compound and its precursors. Green chemistry principles will be central to these efforts, with an emphasis on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Exploring the use of environmentally benign solvents and less hazardous reagents to minimize the environmental impact of the synthesis. researchgate.net

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation or ultrasound, to potentially reduce reaction times and energy consumption. researchgate.net

Catalytic Methods: Developing catalytic approaches to replace stoichiometric reagents, thereby reducing waste and improving efficiency.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

The reactivity of this compound is governed by the interplay of the electronic properties of the isoxazole (B147169) ring and the azide functional group. The isoxazole ring, with its two electronegative heteroatoms, influences the electron density of the surrounding substituents.

Future research will benefit from a combined experimental and computational approach to gain deeper mechanistic insights into the reactions of this compound.

Experimental studies could involve:

Kinetic analysis: To determine the rates of its reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), under various conditions.

Spectroscopic studies (NMR, IR, etc.): To identify and characterize reaction intermediates and transition states.

Isotope labeling studies: To trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Computational studies , utilizing methods like Density Functional Theory (DFT), will be invaluable for:

Modeling reaction pathways: To calculate the energies of reactants, intermediates, transition states, and products, thereby predicting the most favorable reaction mechanism.

Analyzing electronic structure: To understand how the electronic properties of the isoxazole ring affect the reactivity of the azide group, and vice versa.

Predicting regioselectivity and stereoselectivity: To guide the design of experiments and the development of new synthetic applications.

Such integrated studies will provide a comprehensive understanding of the factors that control the reactivity of this compound, enabling more precise control over its chemical transformations.

Development of New Synthetic Applications and Advanced Functional Materials

The presence of the azide group makes this compound an ideal participant in "click chemistry," particularly the highly efficient and regioselective CuAAC reaction. rsc.org This opens up a vast landscape for the synthesis of novel molecules and materials.

Future applications are envisioned in the following areas:

Drug Discovery: The 3,5-dimethylisoxazole core is a known pharmacophore found in several bioactive molecules. nih.gov The ability to readily conjugate this core to other molecules via the azidoethyl linker could be exploited to create new drug candidates with improved properties.

Polymer Chemistry: This compound can be used as a monomer or a functionalizing agent in polymer synthesis. Through click polymerization with di- or poly-alkynes, novel isoxazole-containing polymers with tailored properties can be prepared. These materials may find applications as specialty plastics, coatings, or in biomedical devices.

Materials Science: The isoxazole moiety can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), to tune their electronic and photophysical properties. The azido (B1232118) group provides a convenient handle for attaching these materials to surfaces or other components.

Below is a table summarizing potential synthetic applications:

| Application Area | Synthetic Strategy | Potential Outcome |

| Drug Discovery | CuAAC with alkyne-modified biomolecules or drug fragments | Novel bioconjugates and hybrid drug molecules with enhanced therapeutic profiles. |

| Polymer Synthesis | Click polymerization with multifunctional alkynes | Isoxazole-functionalized polymers with tunable thermal, mechanical, and optical properties. |

| Materials Science | Surface modification of substrates with alkyne groups followed by click reaction | Functionalized surfaces with tailored properties for applications in electronics, sensors, or catalysis. |

Integration with Emerging Chemical Methodologies and Interdisciplinary Research Areas

The unique structure of this compound makes it an ideal candidate for integration with emerging chemical technologies and for fostering interdisciplinary research.

Bioorthogonal Chemistry: The azide group is a well-established bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. This opens the door for using this compound in chemical biology to label and track biomolecules in living cells. The isoxazole core could serve as a reporter group or influence the biological activity of the labeled molecule.

Flow Chemistry: The synthesis of this compound and its subsequent click reactions could be adapted to continuous flow systems. Flow chemistry offers advantages in terms of safety (especially when working with azides), scalability, and process control.

Automated Synthesis: The modular nature of click chemistry makes it highly amenable to automated synthesis platforms. This could accelerate the discovery of new materials and bioactive compounds based on the this compound scaffold.

The convergence of these methodologies with the chemistry of this compound will undoubtedly lead to exciting new discoveries and applications at the interface of chemistry, biology, and materials science.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Azidoethyl)-3,5-dimethylisoxazole, and how do reaction conditions influence yield?

The synthesis of 3,5-dimethylisoxazole derivatives typically involves cyclization reactions between hydroxylamine and diketones (e.g., 2,4-pentanedione) . For the azidoethyl substituent, a two-step approach is suggested:

- Chloromethyl intermediate : React 3,5-dimethylisoxazole with chloromethylating agents (e.g., ClCH₂SO₂Cl) to form 4-(chloromethyl)-3,5-dimethylisoxazole .

- Azide substitution : Replace the chloro group with sodium azide (NaN₃) in a polar solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or NMR to avoid over-azidation . Key considerations :

Q. How should researchers characterize the structural and electronic properties of this compound?

Spectroscopic methods :

- FT-IR : Confirm the azide stretch (ν~2090–2120 cm⁻¹) and isoxazole ring vibrations (ν~1600–1650 cm⁻¹ for C=N/C-O) .

- NMR :

- ¹H NMR : Methyl groups on the isoxazole ring appear as singlets (~δ 2.1–2.3 ppm). The azidoethyl chain shows a triplet for CH₂N₃ (~δ 3.4–3.6 ppm) and a multiplet for the adjacent CH₂ (~δ 2.8–3.0 ppm) .

- ¹³C NMR : Isoxazole carbons resonate at ~95–100 ppm (C3/C5) and ~160–165 ppm (C4) .

Computational analysis :- Optimize geometry using DFT methods (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties. The azide group’s electron-withdrawing effect reduces isoxazole ring aromaticity, altering reactivity .

Advanced Research Questions

Q. What strategies mitigate instability of the azide group during storage or biological assays?

Instability factors :

- Thermal sensitivity : Azides decompose exothermically above 100°C. Store at –20°C in dark, anhydrous conditions .

- Light sensitivity : UV exposure catalyzes decomposition; use amber vials.

- Biological media : Azides react with thiols (e.g., glutathione) in cell cultures. Add stabilization agents (e.g., 1% BSA) or use low-temperature assays (4°C) . Validation : Monitor azide integrity via IR or HPLC-MS pre- and post-experiment .

Q. How does the azidoethyl substituent influence binding to bromodomains compared to acetyl-lysine mimics?

Structural insights :

- The 3,5-dimethylisoxazole core mimics acetyl-lysine (KAc) in bromodomain binding pockets (e.g., BRD4), forming hydrogen bonds with conserved asparagine residues .

- The azidoethyl group introduces steric bulk and polarity, potentially disrupting hydrophobic interactions. Molecular dynamics (MD) simulations reveal reduced residence time in BRD4 (ΔG ~ –2.1 kcal/mol vs. –4.3 kcal/mol for KAc mimics) . Experimental validation :

- Perform competitive fluorescence anisotropy assays using recombinant BRD4 and FITC-labeled histone peptides. IC₅₀ values increase by 3–5× compared to non-azidated analogs .

Q. What computational methods predict reactivity of this compound in click chemistry applications?

Click chemistry optimization :

- DFT calculations : Calculate activation energy (ΔG‡) for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azidoethyl group’s electron density (Fukui indices: f⁻ ~0.12) favors regioselective triazole formation .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) accelerate reaction rates by stabilizing the transition state. Simulate solvent-accessible surface area (SASA) using COSMO-RS . Experimental protocol :

- React with propargyl-modified biomolecules (1:1.2 molar ratio) using CuSO₄/sodium ascorbate. Monitor via LC-MS (triazole product m/z + 99) .

Contradictions and Resolutions

- Synthetic yields : reports 75% yield for azide substitution, while notes 65% under similar conditions. Resolution: Optimize NaN₃ stoichiometry (1.5 eq.) and reaction time (12–16 hr) .

- Biological activity : shows reduced BRD4 affinity for azidated derivatives, but highlights dual bromodomain inhibition. Resolution: Context-dependent selectivity (e.g., assay pH, protein isoforms) must be validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.